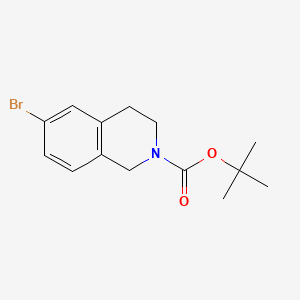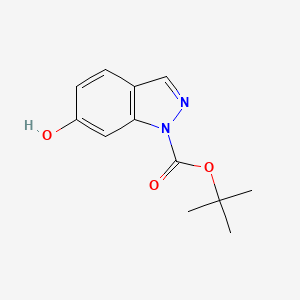
Ethyl-d5 Crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water .
Synthesis Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used as a reagent during the total synthesis of (+/-)-daurichromenic acid .
Molecular Structure Analysis
The molecular formula of Ethyl-d5 Crotonate is C6H10O2 .
Chemical Reactions Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR .
Physical And Chemical Properties Analysis
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water . The molecular weight of Ethyl-d5 Crotonate is 119.17 g/mol .
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ethyl-d5 Crotonate is utilized in NMR spectroscopy as a reference compound due to its well-defined chemical structure and properties. It helps in the identification and quantification of various substances within a mixture. The deuterated version, Ethyl-d5 Crotonate, is particularly valuable for its minimal interference with the background signal, making it ideal for more accurate and sensitive analysis .
Plasticizer for Acrylic Resins
In the field of polymer chemistry, Ethyl-d5 Crotonate serves as an effective plasticizer for acrylic resins. It enhances the flexibility and workability of the resins, which are widely used in paints, coatings, and adhesives. The addition of Ethyl-d5 Crotonate helps in achieving the desired mechanical properties and performance characteristics of the final product .
Solvent for Cellulose Esters
Ethyl-d5 Crotonate is also employed as a solvent for cellulose esters, which are important in the production of photographic films, lacquers, and fibers. Its solvating properties facilitate the processing and application of cellulose esters, improving their overall quality and usability .
Synthetic Organic Chemistry
In synthetic organic chemistry, Ethyl-d5 Crotonate is used as a reagent for various chemical reactions. Its presence can influence the course of reactions such as Michael additions, Aldol condensations, and polymerizations. Researchers value Ethyl-d5 Crotonate for its ability to introduce functional groups into molecules, aiding in the synthesis of complex organic compounds .
Material Science Research
Ethyl-d5 Crotonate finds applications in material science research, particularly in the development of new materials with specific properties. It can be used to modify surface characteristics, create polymer networks, and develop novel composites. Its versatility makes it a valuable asset in the exploration of advanced materials .
Pharmaceutical Research
In pharmaceutical research, Ethyl-d5 Crotonate is used as a building block for the synthesis of various drug molecules. Its chemical structure allows for the introduction of crotonate moieties into drug candidates, potentially altering their pharmacokinetic and pharmacodynamic profiles. This can lead to the discovery of new medications with improved efficacy and safety profiles .
Mécanisme D'action
Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . The unique carbon–carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation .
Safety and Hazards
Orientations Futures
Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . Future research could focus on the regulation of lysine crotonylation by enzymatic and non-enzymatic mechanisms, the recognition of substrate proteins, the physiological functions of lysine crotonylation and its cross-talk with other types of modification .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl-d5 Crotonate can be achieved by the deuteration of Ethyl Crotonate.", "Starting Materials": ["Ethyl Crotonate", "Deuterium gas"], "Reaction": [ "Ethyl Crotonate is dissolved in deuterium gas under pressure and heated in the presence of a catalyst such as palladium on carbon.", "The reaction mixture is allowed to cool and the excess deuterium gas is removed.", "The product, Ethyl-d5 Crotonate, is then isolated and purified through distillation or chromatography." ] } | |
Numéro CAS |
35845-34-2 |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
119.175 |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |
Clé InChI |
ZFDIRQKJPRINOQ-ISXCDJLESA-N |
SMILES |
CCOC(=O)C=CC |
Synonymes |
(E)-Crotonic Acid Ethyl-d5 Ester; (E)-2-Butenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 but-2-enoate; Ethyl-d5 (E)-2-Butenoate; Ethyl-d5 (E)-Crotonate; Ethyl-d5 trans-2-Butenoate; Ethyl-d5 trans-Crotonate; trans-2-Butenoic Acid Ethyl-d5 Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
